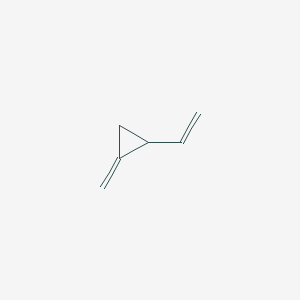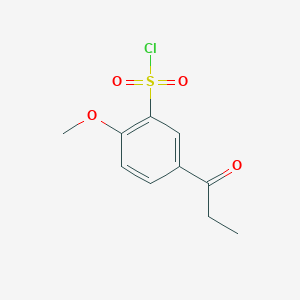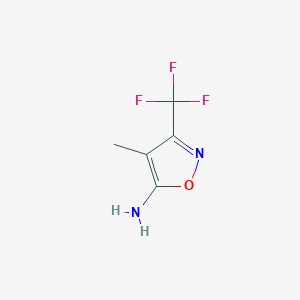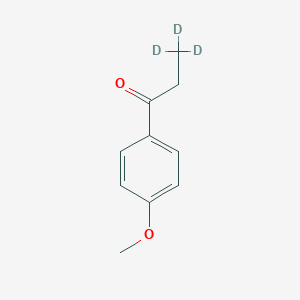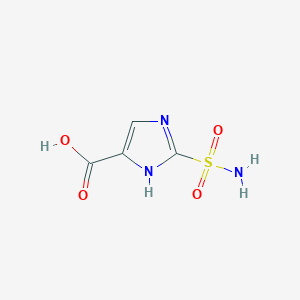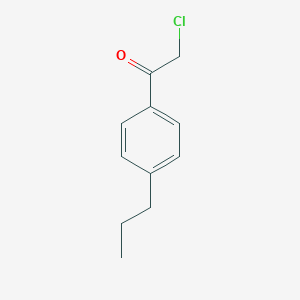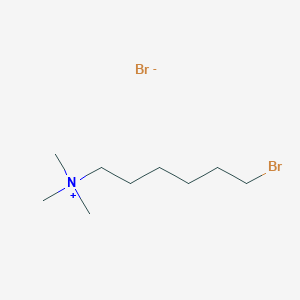
(6-Bromohexyl)trimethylammonium Bromide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related trimethylammonium compounds often involves alkylation reactions where a precursor containing a reactive halogen (e.g., bromide) is reacted with trimethylamine. For instance, derivatives like hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) have been synthesized in solvent-free conditions, showcasing the green chemistry approach to synthesizing quaternary ammonium salts (Brycki et al., 2016).
Molecular Structure Analysis
The molecular structure of trimethylammonium derivatives is often elucidated using techniques like NMR spectroscopy and single-crystal X-ray diffraction. These methods reveal details about the molecular geometry, including bond lengths, angles, and the spatial arrangement of atoms, critical for understanding the compound's reactivity and properties (Skorupowa et al., 2001).
Chemical Reactions and Properties
Quaternary ammonium compounds like (6-Bromohexyl)trimethylammonium bromide participate in various chemical reactions, including phase transfer catalysis, quaternization, and interactions with anions or other ionic species. These reactions exploit the cationic nature of the trimethylammonium headgroup and the reactivity of the bromoalkyl side chain (Ghorbani-Choghamarani et al., 2011).
Physical Properties Analysis
The physical properties of (6-Bromohexyl)trimethylammonium bromide, such as solubility, melting point, and phase behavior, are influenced by its molecular structure. These properties are crucial for its application in various domains, including as a surfactant or in ionic liquid formulations. The aggregation behavior in aqueous solution and its critical micelle concentration (CMC) provide insights into its surfactant properties (Mosquera et al., 1998).
Wissenschaftliche Forschungsanwendungen
Field
This compound is used in the field of medicine, specifically in the treatment of hypercholesterolemia .
Application
“(6-Bromohexyl)trimethylammonium Bromide” is used in the synthesis of Colesevelam, a drug used to treat high cholesterol . Colesevelam is a non-absorbed, lipid-lowering polymer that binds bile acids in the intestine, impeding their reabsorption .
Method of Application
The compound is used in the alkylation of poly (allylamine hydrochloride), which is cross-linked with epichlorohydrin . This forms Colesevelam, which binds bile acids in the intestine, preventing their reabsorption .
Results
The use of Colesevelam results in a decrease in low-density lipoprotein (LDL) cholesterol levels in the blood . This is because the depletion of the bile acid pool in the liver leads to an increase in the conversion of cholesterol to bile acids .
Safety And Hazards
(6-Bromohexyl)trimethylammonium Bromide is harmful if swallowed. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. Contact with skin, eyes, and clothing should be avoided . Ingestion and inhalation should be avoided . Prolonged or repeated exposure should be avoided . Contaminated clothing should be removed and washed before reuse . Hands should be washed thoroughly after handling .
Eigenschaften
IUPAC Name |
6-bromohexyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKBZYUINRTEOG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCBr.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431912 | |
| Record name | (6-Bromohexyl)trimethylammonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromohexyl)trimethylammonium Bromide | |
CAS RN |
32765-81-4 | |
| Record name | 1-Hexanaminium, 6-bromo-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32765-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, (6-bromohexyl)trimethyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032765814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6-Bromohexyl)trimethylammonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium, (6-bromohexyl)trimethyl-, bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

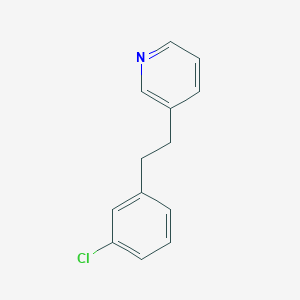

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)



